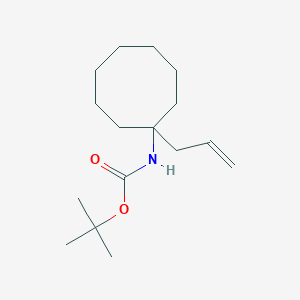

N-Boc-1-allyl-1-aminocyclooctane

Overview

Description

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Molecular Structure Analysis

The molecular formula of “N-Boc-1-allyl-1-aminocyclooctane” is C16H29NO2. Unfortunately, the specific structural details are not available in the search results.

Chemical Reactions Analysis

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Scientific Research Applications

Peptide Synthesis

N-Boc-1-allyl-1-aminocyclooctane: is utilized in peptide synthesis, particularly in the protection of amines. The N-Boc group protects the amine from unwanted reactions during the synthesis process. This is crucial for maintaining the integrity of the peptide chain and ensuring that the final product is free from impurities .

Medicinal Chemistry

In medicinal chemistry, N-Boc-1-allyl-1-aminocyclooctane serves as an intermediate in the synthesis of complex molecules. It’s often used in the development of new pharmaceuticals where the N-Boc group is a temporary protector that can be removed under mild conditions without affecting the rest of the molecule .

Material Science

This compound finds applications in material science, where it can be used to modify the surface properties of materials. By attaching the N-Boc group to polymers, researchers can alter the hydrophobicity or hydrophilicity of surfaces, which is beneficial in creating specialized coatings .

Bioconjugation

N-Boc-1-allyl-1-aminocyclooctane: is also important in bioconjugation techniques. It allows for the selective attachment of various biomolecules to one another or to different substrates. This is particularly useful in the field of diagnostics and targeted drug delivery .

Catalysis

The N-Boc group is used in catalysis to stabilize reactive intermediates. It prevents the formation of side products and ensures that the reaction proceeds smoothly towards the desired product .

Green Chemistry

In the pursuit of more environmentally friendly chemical processes, N-Boc-1-allyl-1-aminocyclooctane is used in green chemistry applications. Its protection and deprotection can be achieved under mild conditions, reducing the need for harsh chemicals and minimizing waste .

Analytical Chemistry

Analytical chemists use N-Boc-1-allyl-1-aminocyclooctane to prepare standards and reagents. The N-Boc group’s stability is advantageous when creating compounds that must withstand various analytical procedures without degrading .

Agricultural Chemistry

Lastly, in agricultural chemistry, this compound is used in the synthesis of agrochemicals. The N-Boc group helps in creating stable and effective pesticides and herbicides that are safe for crops but potent against pests and weeds .

Mechanism of Action

Target of Action

N-Boc-1-allyl-1-aminocyclooctane is a compound that primarily targets the amino group in various compounds, including natural products, amino acids, and peptides . The amino group is a key functionality present in these compounds, and there is an emergent need for its masking and demasking in forward synthesis .

Mode of Action

The compound interacts with its targets through a process known as N-Boc protection. This involves the use of the tert-butyloxycarbonyl (Boc) group, one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This process is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The biochemical pathways affected by N-Boc-1-allyl-1-aminocyclooctane primarily involve the protection and deprotection of amino groups. This is a fundamental and useful transformation in organic synthesis, especially in peptide chemistry . The Boc group is easily introduced and readily removed under a variety of conditions , affecting the synthesis pathway of various biomolecules.

Pharmacokinetics

The compound’s molecular weight of 26741 g/mol may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of N-Boc-1-allyl-1-aminocyclooctane’s action is the selective protection of the amino group in various compounds. This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups . The compound has been shown to achieve excellent isolated yield in a short reaction time at room temperature .

Action Environment

The action of N-Boc-1-allyl-1-aminocyclooctane can be influenced by various environmental factors. For instance, the compound’s reaction with its targets takes place under room temperature conditions . Additionally, the use of different catalysts can affect the efficiency and selectivity of the N-Boc protection process .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-(1-prop-2-enylcyclooctyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO2/c1-5-11-16(12-9-7-6-8-10-13-16)17-14(18)19-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJPMGXLNWXHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCCC1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-1-allyl-1-aminocyclooctane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/structure/B1433991.png)

![2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1433992.png)

![8-Oxaspiro[4.5]decan-1-ol](/img/structure/B1433998.png)

![N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434000.png)

![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1434003.png)

![3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1434004.png)